4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with ethoxyphenyl and trifluoromethylpyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Ethoxyphenyl Acetyl Intermediate
Starting Material: 4-Ethoxyphenylacetic acid.
Reaction: The acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
Conditions: Reflux in an inert atmosphere.
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Piperazine Ring Formation
Starting Material: 1-(2-Trifluoromethylpyridin-4-yl)piperazine.
Reaction: The acyl chloride intermediate is reacted with the piperazine derivative.
Conditions: Typically carried out in a polar aprotic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate.
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Cyclization and Final Product Formation
Reaction: The intermediate undergoes cyclization to form the final piperazin-2-one structure.
Conditions: This step may require a base such as triethylamine (TEA) and is often conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: To enhance efficiency and yield.
Purification: Using techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the ethoxyphenyl group can lead to the formation of carboxylic acids or ketones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the carbonyl group in the piperazin-2-one ring can yield alcohol derivatives.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically carried out in polar solvents under mild conditions.
Products: Substitution reactions can modify the ethoxyphenyl or trifluoromethylpyridinyl groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in studying biochemical pathways.
Receptor Binding: Its structure allows it to bind to certain biological receptors, making it a potential lead compound in drug discovery.
Medicine
Therapeutic Agents:
Anticancer Research: Its derivatives might exhibit cytotoxic activity against cancer cells.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Potential use in developing new pesticides or herbicides.
Mechanism of Action
The mechanism by which 4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one exerts its effects involves:
Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels.
Pathways: Modulation of neurotransmitter release or inhibition of specific signaling pathways, such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Methoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(fluoromethyl)pyridin-4-yl]piperazin-2-one: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Structural Features: The combination of ethoxyphenyl and trifluoromethylpyridinyl groups provides unique electronic and steric properties.
Biological Activity: Its specific substitutions may result in distinct biological activities compared to its analogs, making it a valuable compound for further research.
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-2-29-16-5-3-14(4-6-16)11-18(27)25-9-10-26(19(28)13-25)15-7-8-24-17(12-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRKCIMIAFWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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